2-(2,5-Dibromothiophen-3-yl)-6,9-dihexyl-1-(4-hexylphenyl)-1H-phenanthro[9,10-d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dibromothiophen-3-yl)-6,9-dihexyl-1-(4-hexylphenyl)-1H-phenanthro[9,10-d]imidazole is a complex organic compound that features a phenanthroimidazole core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dibromothiophen-3-yl)-6,9-dihexyl-1-(4-hexylphenyl)-1H-phenanthro[9,10-d]imidazole typically involves multiple steps:
Formation of the Phenanthroimidazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dibromothiophene Group: This can be achieved through a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Attachment of Hexyl Groups: The hexyl groups can be introduced via alkylation reactions using hexyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the imidazole ring using reducing agents like sodium borohydride.
Substitution: The bromine atoms on the thiophene ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
2-(2,5-Dibromothiophen-3-yl)-6,9-dihexyl-1-(4-hexylphenyl)-1H-phenanthro[9,10-d]imidazole has several applications in scientific research:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Biological Studies: Studied for its interactions with biological macromolecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(2,5-Dibromothiophen-3-yl)-6,9-dihexyl-1-(4-hexylphenyl)-1H-phenanthro[9,10-d]imidazole involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, altering their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Dibromothiophen-3-yl)-6,9-dihexyl-1-(4-hexylphenyl)-1H-phenanthro[9,10-d]imidazole: shares structural similarities with other phenanthroimidazole derivatives and thiophene-containing compounds.
Uniqueness
Structural Uniqueness: The combination of a phenanthroimidazole core with dibromothiophene and multiple hexyl groups is unique, providing distinct electronic and steric properties.
Functional Uniqueness:
Properties
CAS No. |
1174043-12-9 |
---|---|
Molecular Formula |
C43H50Br2N2S |
Molecular Weight |
786.7 g/mol |
IUPAC Name |
2-(2,5-dibromothiophen-3-yl)-6,9-dihexyl-3-(4-hexylphenyl)phenanthro[9,10-d]imidazole |
InChI |
InChI=1S/C43H50Br2N2S/c1-4-7-10-13-16-30-19-23-33(24-20-30)47-41-35-26-22-32(18-15-12-9-6-3)28-37(35)36-27-31(17-14-11-8-5-2)21-25-34(36)40(41)46-43(47)38-29-39(44)48-42(38)45/h19-29H,4-18H2,1-3H3 |
InChI Key |
IGKHNFQJQVKOPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)N2C3=C(C4=C(C=C(C=C4)CCCCCC)C5=C3C=CC(=C5)CCCCCC)N=C2C6=C(SC(=C6)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.